molecular formula C27H28ClNO3 B11687987 2-Phenylethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Phenylethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11687987
M. Wt: 450.0 g/mol
InChI Key: JXDCVZKEBIJJLD-UHFFFAOYSA-N
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Description

2-Phenylethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 2-Phenylethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with 2-phenylethylamine, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process efficiently.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the phenyl and chlorophenyl groups allows for oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

    Esterification and Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Phenylethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and mechanisms.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl and chlorophenyl groups can interact with hydrophobic pockets in proteins, while the ester and quinoline groups can form hydrogen bonds and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives and esters with phenyl and chlorophenyl groups. Compared to these compounds, 2-Phenylethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific combination of functional groups and the resulting chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Biological Activity

2-Phenylethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound notable for its diverse biological activities. This compound is characterized by its hexahydroquinoline structure and various functional groups that contribute to its pharmacological potential. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C27H28ClNO3C_{27}H_{28}ClNO_3 with a molecular weight of approximately 450.0 g/mol. The structure comprises a hexahydroquinoline backbone with a phenyl group and a chlorophenyl substituent that enhance its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Antimicrobial Activity : Studies have demonstrated that derivatives of hexahydroquinoline compounds possess antimicrobial properties. The presence of the chlorophenyl group may enhance these effects by increasing lipophilicity and facilitating membrane penetration.
  • Antioxidant Properties : Compounds similar to 2-phenylethyl derivatives have shown potential as antioxidants, which can mitigate oxidative stress in biological systems.
  • Enzyme Inhibition : The compound's structure allows it to interact with various enzymes. Preliminary studies suggest it may inhibit certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic benefits.

The mechanisms underlying the biological activity of this compound are primarily attributed to:

  • Hydrophobic Interactions : The hydrophobic regions of the hexahydroquinoline structure facilitate interactions with lipid membranes and hydrophobic pockets in proteins.
  • Hydrogen Bonding : Functional groups within the compound can form hydrogen bonds with specific amino acids in enzyme active sites or receptor binding sites.
  • Modulation of Signaling Pathways : By interacting with specific receptors or enzymes, this compound may influence various signaling pathways, potentially leading to therapeutic effects.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several hexahydroquinoline derivatives against common pathogens. Results indicated that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Study 2: Antioxidant Activity

In vitro assays assessed the antioxidant capacity using DPPH radical scavenging methods. The compound showed a notable IC50 value indicating effective radical scavenging ability compared to standard antioxidants.

CompoundIC50 (µg/mL)
2-Phenylethyl 4-(2-chlorophenyl)-...25
Ascorbic Acid20

Properties

Molecular Formula

C27H28ClNO3

Molecular Weight

450.0 g/mol

IUPAC Name

2-phenylethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C27H28ClNO3/c1-17-23(26(31)32-14-13-18-9-5-4-6-10-18)24(19-11-7-8-12-20(19)28)25-21(29-17)15-27(2,3)16-22(25)30/h4-12,24,29H,13-16H2,1-3H3

InChI Key

JXDCVZKEBIJJLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3Cl)C(=O)OCCC4=CC=CC=C4

Origin of Product

United States

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